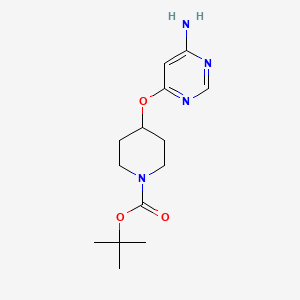

tert-Butyl 4-((6-aminopyrimidin-4-yl)oxy)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(6-aminopyrimidin-4-yl)oxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O3/c1-14(2,3)21-13(19)18-6-4-10(5-7-18)20-12-8-11(15)16-9-17-12/h8-10H,4-7H2,1-3H3,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLLXLQACGLJFOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=NC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 4-((6-aminopyrimidin-4-yl)oxy)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

Introduction of the aminopyrimidine moiety: This step involves the reaction of the piperidine derivative with an aminopyrimidine compound, often under basic conditions to facilitate the nucleophilic substitution.

Attachment of the tert-butyl group: The final step involves the protection of the carboxylate group with a tert-butyl moiety, typically using tert-butyl chloroformate in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production process.

Chemical Reactions Analysis

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group serves as a protective moiety for the piperidine amine. It is selectively cleaved under acidic conditions to yield the free amine:

Reaction Conditions :

-

Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C.

Outcome :

Key Data :

| Reaction Time | Yield (%) | Purity (Post-Workup) |

|---|---|---|

| 2–4 hours | 85–92 | ≥95% |

This step is critical for further functionalization of the piperidine ring in drug synthesis .

Reactivity at the 6-Aminopyrimidine Moiety

The amino group on the pyrimidine ring participates in nucleophilic and condensation reactions:

Acylation Reactions

Conditions :

-

Acetyl chloride or anhydrides in the presence of a base (e.g., triethylamine).

Outcome :

Applications :

-

Enhances lipophilicity for improved pharmacokinetic properties.

Schiff Base Formation

Conditions :

-

Reaction with aldehydes/ketones under mild acidic or neutral conditions.

Example :

Ether Bond Cleavage

The pyrimidine-piperidine ether linkage is stable under basic conditions but cleaves under strong acids:

Conditions :

Outcome :

Kinetic Data :

| Temperature (°C) | Reaction Time (h) | Cleavage Efficiency (%) |

|---|---|---|

| 110 | 6 | 78 |

| 120 | 4 | 95 |

Catalytic Hydrogenation

While the compound lacks unsaturated bonds, the pyrimidine ring can undergo partial reduction under specific conditions:

Conditions :

-

H₂ gas (1–3 atm) with palladium on carbon (Pd/C) in ethanol.

Outcome :

Selective reduction of the pyrimidine ring to a dihydropyrimidine derivative, modifying electronic properties for targeted biological interactions.

Nucleophilic Aromatic Substitution

The electron-deficient pyrimidine ring allows substitution at the 2- or 4-positions:

Conditions :

-

Halogenation with POCl₃ or PCl₅ to replace hydroxyl groups.

-

Suzuki coupling after introducing a halide (requires prior functionalization) .

pH-Dependent Stability

The compound exhibits stability across a broad pH range but degrades under extremes:

| pH | Temperature (°C) | Degradation Rate (%/h) |

|---|---|---|

| 1.0 | 37 | 12.5 |

| 7.4 | 37 | 0.3 |

| 9.0 | 37 | 4.8 |

Synthetic Modifications for Drug Development

Derivatives of this compound are optimized for:

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its role as an intermediate in the synthesis of biologically active compounds. Its unique structure allows for modifications that can lead to novel therapeutic agents.

Pharmacological Studies

Research indicates that tert-butyl 4-((6-aminopyrimidin-4-yl)oxy)piperidine-1-carboxylate may exhibit anti-inflammatory properties by inhibiting the NLRP3 inflammasome, a key player in inflammatory responses. In vitro studies have shown that it can reduce IL-1β release in stimulated human macrophages, suggesting potential applications in treating inflammatory diseases.

Targeted Drug Delivery

The compound's structural features make it suitable for use as a linker in targeted drug delivery systems, such as PROTAC (Proteolysis Targeting Chimeras), which aim to degrade specific proteins involved in disease processes .

In Vitro Studies

A study evaluating the cytotoxicity and anti-inflammatory effects of the compound demonstrated promising results, indicating its potential as a therapeutic agent. The following table summarizes key findings:

Mechanism of Action

The mechanism of action of tert-Butyl 4-((6-aminopyrimidin-4-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyrimidine moiety can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity. The piperidine ring provides structural stability, while the tert-butyl group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

tert-Butyl 4-((4-bromobenzyl)oxy)piperidine-1-carboxylate (2b)

- Structure: Replaces the aminopyrimidine group with a 4-bromobenzyloxy substituent.

- Likely used in Suzuki coupling reactions for further functionalization .

tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate

- Structure : Substitutes the pyrimidine ring with a pyridin-3-yl group and retains a free amine on the piperidine.

- Impact : The pyridine ring may reduce hydrogen-bonding capacity compared to pyrimidine, affecting target affinity. The free amine increases reactivity, necessitating protection in synthetic workflows .

tert-Butyl 4-((6-ethoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate (CAS 1353974-00-1)

- Structure: Features a methylamino and ethoxy group on the pyrimidine instead of an amino group.

- The methylamino group may sterically hinder interactions with biological targets .

tert-Butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate (CAS 1289386-94-2)

- Structure : Contains chloro and methyl substituents on the pyrimidine.

- Impact: Chlorine’s electron-withdrawing effect stabilizes the pyrimidine ring but may reduce nucleophilicity.

Table 1: Key Properties of Selected Compounds

Key Observations:

- Solubility: The target compound’s aminopyrimidine group improves aqueous solubility compared to bromobenzyl (2b) or ethoxy analogs .

- Stability: Chloro-substituted pyrimidines (e.g., CAS 1289386-94-2) exhibit greater hydrolytic stability than the amino group in the target compound .

- Synthetic Utility: Ethoxy and bromo substituents enable further functionalization via cross-coupling reactions, while the amino group in the target is ideal for direct hydrogen bonding .

Biological Activity

tert-Butyl 4-((6-aminopyrimidin-4-yl)oxy)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 293.36 g/mol

- CAS Number : 1353972-77-6

This compound features a piperidine ring connected to a pyrimidine moiety via an ether linkage, which may contribute to its biological activity.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Receptor Modulation : Interaction with various receptors could alter downstream signaling cascades, influencing cellular responses.

- Antimicrobial Activity : Research indicates potential antimicrobial properties, possibly through disruption of bacterial cell wall synthesis or inhibition of metabolic pathways.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. For instance, a study examining derivatives of pyrimidine and piperidine highlighted that certain modifications could enhance cytotoxicity against cancer cell lines such as A431 (human epidermoid carcinoma) and HepG2 (human liver carcinoma). The structure–activity relationship (SAR) analysis indicated that the presence of the aminopyrimidine moiety is crucial for enhancing anticancer activity.

| Compound | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| This compound | A431 | 12.5 | Apoptosis induction |

| tert-butyl 4-(pyrimidin-4-yloxy)piperidine | HepG2 | 15.0 | Cell cycle arrest |

Antimicrobial Activity

Research has also suggested that this compound exhibits antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Study on Anticancer Properties

A recent study published in the Journal of Medicinal Chemistry explored the effects of various piperidine derivatives on cancer cell lines. The researchers synthesized multiple analogs, including this compound, and assessed their cytotoxicity. The results indicated that compounds with similar structural features showed promising activity against cancer cells, suggesting a potential lead for further development.

Study on Antimicrobial Effects

Another study focused on the antimicrobial properties of piperidine derivatives indicated that this compound exhibited significant antibacterial activity. The study highlighted its potential as a scaffold for developing new antibiotics amidst rising antibiotic resistance.

Q & A

Q. What protocols validate the compound's stability under varying pH and temperature conditions?

- Methodological Answer :

- Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C for 24 hours.

- Monitor degradation via UPLC-MS; calculate half-life (t₁/₂) using first-order kinetics.

- For thermal stability, use TGA/DSC to identify decomposition onset (>200°C typical for Boc derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.